3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C10H9BrO5. This compound features a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a 2-oxopropanoic acid moiety. It is classified under the category of substituted phenolic compounds and is known for its potential applications in medicinal chemistry and organic synthesis .
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid is classified as:
The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid can be achieved through several methods:
In industrial settings, large-scale production may utilize continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, to optimize yield and purity .
The molecular structure of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C10H9BrO5 |
Molecular Weight | 289.08 g/mol |
IUPAC Name | 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid |
InChI | InChI=1S/C10H9BrO5/c1-16-8-4-5(2-6(11)9(8)13)3-7(12)10(14)15/h2,4,13H,3H2,1H3,(H,14,15) |
InChI Key | WDDMQUSGDFRYGO-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=CC(=C1)CC(=O)C(=O)O)Br)O |
This structure reveals the presence of multiple functional groups that contribute to its chemical reactivity and biological activity .
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid can undergo several types of chemical reactions:
The chemical transformations can yield various products:
The mechanism of action for 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor by binding to active sites on enzymes, thereby blocking their activity. Additionally, it could modulate signal transduction pathways by interacting with cellular receptors. The precise molecular targets depend on the specific biological context in which the compound is utilized .
The physical properties of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in methanol |
Melting Point | Not specified |
The chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reactive towards nucleophiles |
These properties influence its handling and application in laboratory and industrial settings .
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0